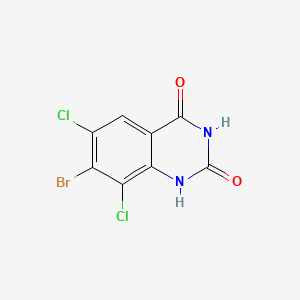
7-Bromo-6,8-dichloroquinazoline-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6,8-dichloroquinazoline-2,4-diol is an organic compound that belongs to the quinazoline family. This molecule was first synthesized by researchers at the Novartis Institute for Tropical Diseases in 2004. It is characterized by its unique structure, which includes bromine and chlorine atoms attached to a quinazoline core.
Preparation Methods
The synthesis of 7-Bromo-6,8-dichloroquinazoline-2,4-diol involves several stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
7-Bromo-6,8-dichloroquinazoline-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one or more atoms in the molecule with different atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-6,8-dichloroquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
7-Bromo-6,8-dichloroquinazoline-2,4-diol can be compared with other similar compounds in the quinazoline family, such as:
6,8-Dichloroquinazoline-2,4-diol: Lacks the bromine atom.
7-Bromoquinazoline-2,4-diol: Lacks the chlorine atoms.
6-Chloro-8-bromoquinazoline-2,4-diol: Has a different arrangement of halogen atoms. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H3BrCl2N2O2 |
|---|---|
Molecular Weight |
309.93 g/mol |
IUPAC Name |
7-bromo-6,8-dichloro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H3BrCl2N2O2/c9-4-3(10)1-2-6(5(4)11)12-8(15)13-7(2)14/h1H,(H2,12,13,14,15) |
InChI Key |
XBUYLBHHUGBGBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Cl)Br)Cl)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4S)-3-Ethenylpiperidin-4-yl]acetic acid](/img/structure/B13570496.png)

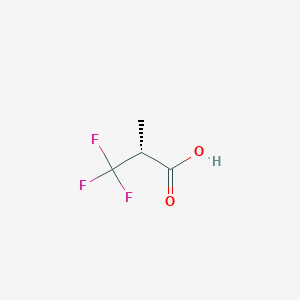
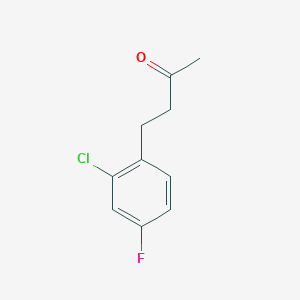
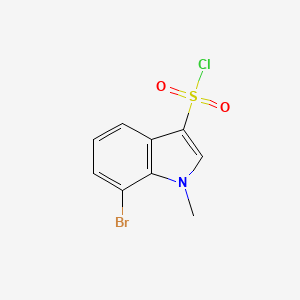
![[1-(1-methyl-4-nitro-1H-pyrazole-3-carbonyl)piperidin-4-yl]methanol](/img/structure/B13570520.png)
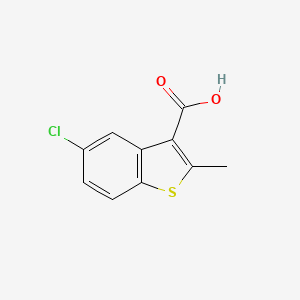

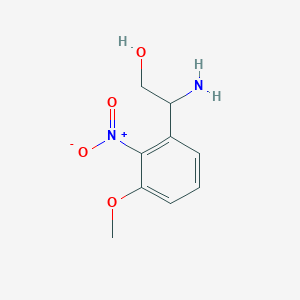
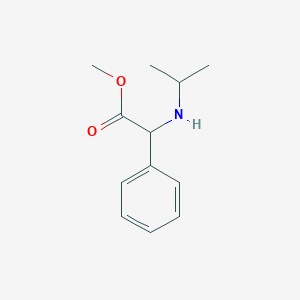
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-oxaspiro[3.4]octan-1-one](/img/structure/B13570534.png)
![3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B13570543.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
